

Application Notes and Protocols for Rapastinel Acetate in Behavioral Studies

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Compound of Interest

Compound Name: *Rapastinel acetate*

Cat. No.: *B12764501*

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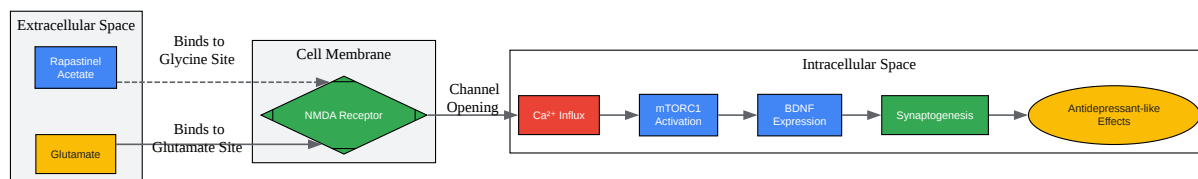
Introduction

Rapastinel acetate (formerly GLYX-13) is a tetrapeptide with a novel mechanism of action as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It has demonstrated rapid and sustained antidepressant-like and cognitive-enhancing effects in preclinical studies without the psychotomimetic side effects associated with NMDA receptor antagonists like ketamine.[3][4] These properties make **Rapastinel acetate** a valuable tool for investigating the role of glutamatergic modulation in mood disorders and cognitive function.

These application notes provide detailed protocols for the administration of **Rapastinel acetate** in common behavioral paradigms used to assess antidepressant-like and cognitive effects in rodents: the Forced Swim Test (FST), the Novel Object Recognition (NOR) test, and the Tail Suspension Test (TST).

Mechanism of Action and Signaling Pathway

Rapastinel acetate acts as a partial agonist at the glycine site of the NMDA receptor, enhancing synaptic plasticity.[5] Its mechanism involves the potentiation of NMDA receptor function, leading to the activation of downstream signaling cascades, including the mammalian target of rapamycin (mTORC1) pathway and increased brain-derived neurotrophic factor (BDNF) expression. This ultimately results in increased synaptogenesis and antidepressant-like effects.



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Rapastinel acetate signaling cascade.

Quantitative Data Summary

The following tables summarize the quantitative effects of **Rapastinel acetate** in key behavioral studies.

Table 1: Effects of **Rapastinel Acetate** in the Forced Swim Test (Rats)

Dosage (mg/kg)	Administration Route	Time Point	Parameter Measured	Result	Reference
3, 10, 30	Subcutaneous (s.c.)	60 minutes post-dose	Immobility Time	Dose-dependent decrease	
3, 10, 30	Subcutaneous (s.c.)	7 days post-dose	Immobility Time	Sustained decrease	
3	Intravenous (i.v.)	1 hour post-dose	Floating Time	Significant decrease	
3	Intravenous (i.v.)	24 hours post-dose	Floating Time	Significant decrease	
3	Intravenous (i.v.)	1 week post-dose	Floating Time	Significant decrease	

Table 2: Effects of **Rapastinel Acetate** in the Novel Object Recognition Test (Mice)

Dosage (mg/kg)	Administration Route	Time Point	Parameter Measured	Result	Reference
1.0	Intravenous (i.v.)	30 minutes pre-acquisition	Discrimination Index	No deficit induced (unlike ketamine)	
1.0	Intravenous (i.v.)	Pre-treatment	Discrimination Index	Prevented ketamine-induced deficit	
1.0	Intravenous (i.v.)	-	Discrimination Index	Reversed subchronic PCP-induced deficit	

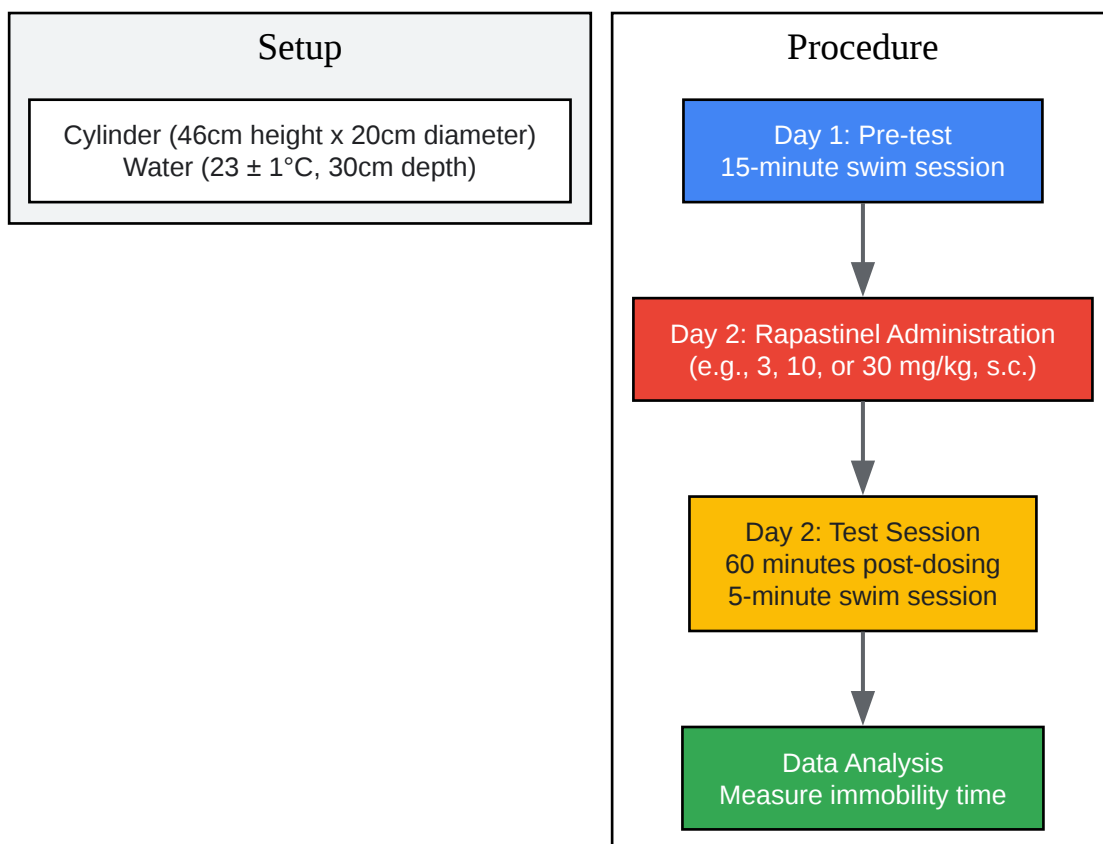
Table 3: Effects of **Rapastinel Acetate** on Dendritic Spine Density (Rats)

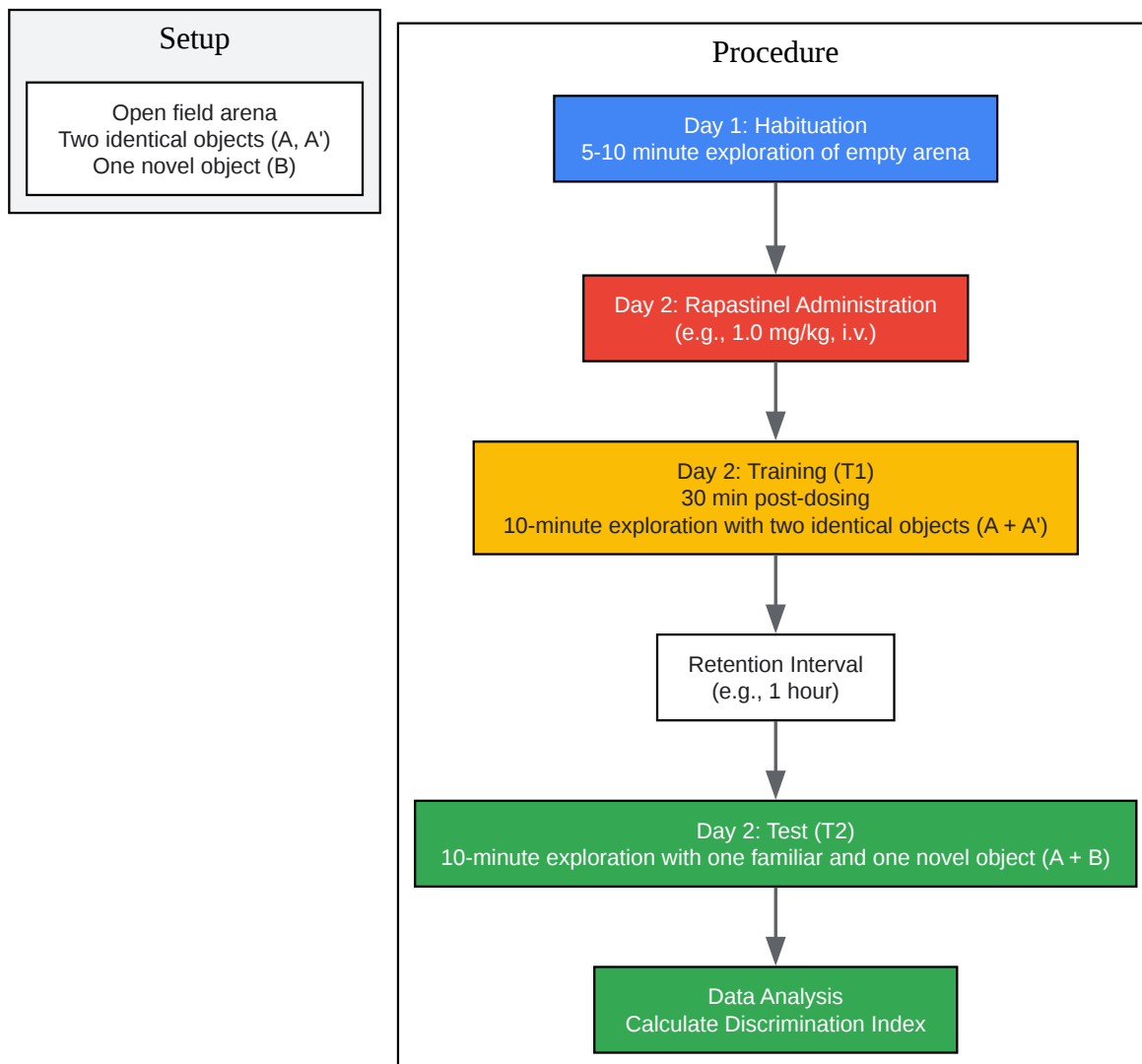
Dosage (mg/kg)	Administration Route	Brain Region	Time Point	Parameter Measured	Result	Reference
3	Intravenous (i.v.)	Dentate Gyrus	24 hours post-dose	Mature Spine Density	Significant increase	
3	Intravenous (i.v.)	Medial Prefrontal Cortex	24 hours post-dose	Mature Spine Density	Significant increase	

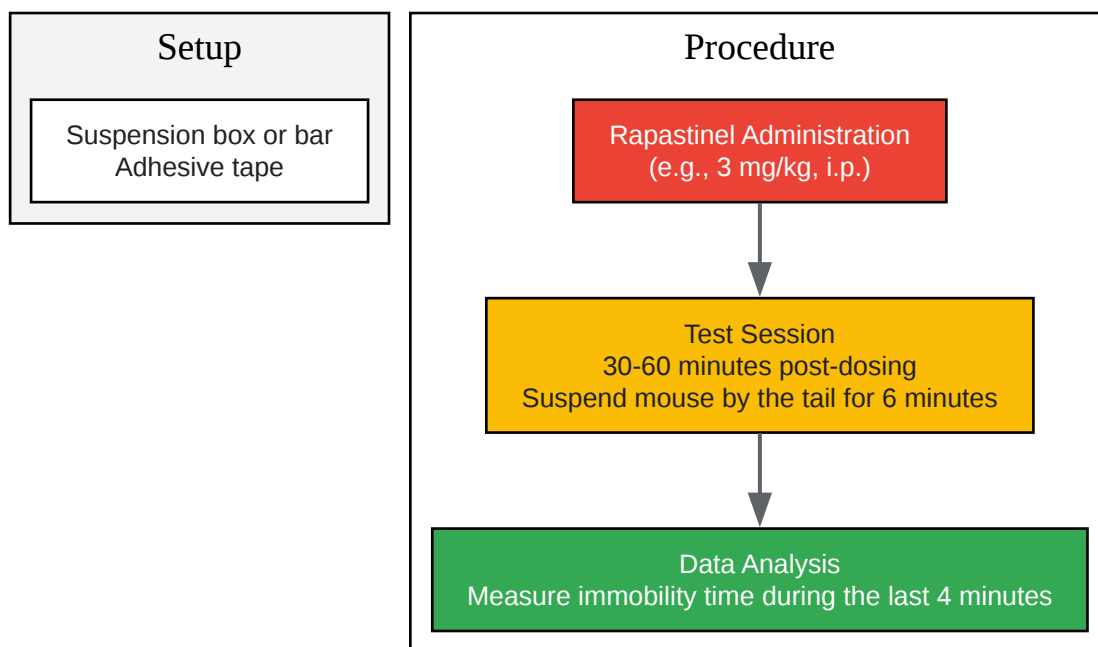
Experimental Protocols

Forced Swim Test (FST) - Rat Protocol

This protocol is adapted from procedures used in preclinical studies of antidepressants.







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